N-[3-oxo-2-(thiophene-2-carbonyl)-1,2,4-thiadiazol-5-yl]benzamide
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Overview
Description
N-[3-oxo-2-(thiophene-2-carbonyl)-1,2,4-thiadiazol-5-yl]benzamide is a complex organic compound that features a thiophene ring, a thiadiazole ring, and a benzamide group
Preparation Methods
The synthesis of N-[3-oxo-2-(thiophene-2-carbonyl)-1,2,4-thiadiazol-5-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiadiazole ring: This can be achieved by reacting a suitable precursor with thiosemicarbazide under acidic conditions.
Introduction of the thiophene ring: The thiophene ring can be introduced through a cyclization reaction involving a suitable dicarbonyl compound and elemental sulfur.
Coupling with benzamide: The final step involves coupling the thiadiazole-thiophene intermediate with benzoyl chloride in the presence of a base to form the desired benzamide derivative.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-[3-oxo-2-(thiophene-2-carbonyl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[3-oxo-2-(thiophene-2-carbonyl)-1,2,4-thiadiazol-5-yl]benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The unique electronic properties of the thiophene and thiadiazole rings make this compound a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It can be used as a probe to study enzyme interactions and molecular pathways due to its complex structure and reactivity.
Mechanism of Action
The mechanism of action of N-[3-oxo-2-(thiophene-2-carbonyl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets. The thiophene and thiadiazole rings can interact with various enzymes and receptors, potentially inhibiting their activity. The benzamide group can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex and modulating biological activity.
Comparison with Similar Compounds
N-[3-oxo-2-(thiophene-2-carbonyl)-1,2,4-thiadiazol-5-yl]benzamide can be compared with other similar compounds such as:
Thiophene derivatives: These compounds share the thiophene ring and exhibit similar electronic properties, making them useful in materials science.
Thiadiazole derivatives: These compounds share the thiadiazole ring and are known for their biological activity, particularly in medicinal chemistry.
Benzamide derivatives: These compounds share the benzamide group and are commonly used in drug design for their ability to interact with proteins.
The uniqueness of this compound lies in the combination of these three functional groups, which endows it with a diverse range of chemical and biological properties.
Properties
IUPAC Name |
N-[3-oxo-2-(thiophene-2-carbonyl)-1,2,4-thiadiazol-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3S2/c18-11(9-5-2-1-3-6-9)15-13-16-14(20)17(22-13)12(19)10-7-4-8-21-10/h1-8H,(H,15,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQGJWYECRRRKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(S2)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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